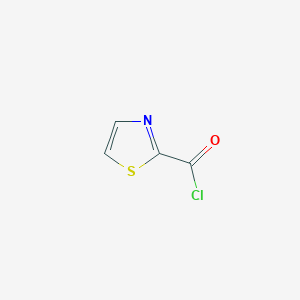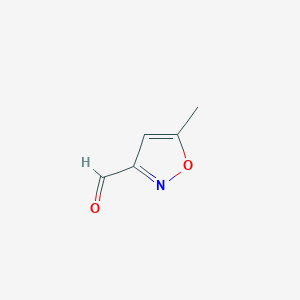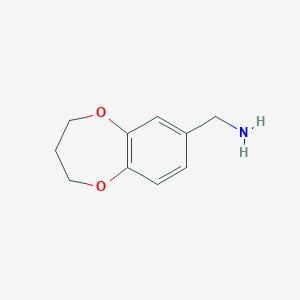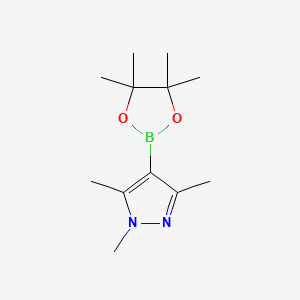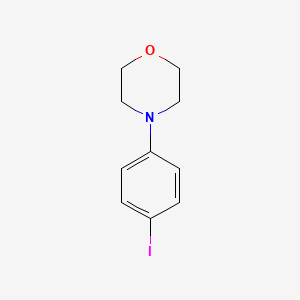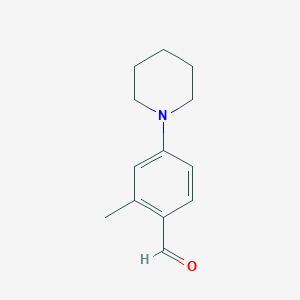
2-Methyl-4-piperidin-1-yl-benzaldehyde
Descripción general
Descripción
2-Methyl-4-piperidin-1-yl-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a piperidine ring and a methyl group
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives are often used in the synthesis of various pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical pathways due to their wide use in pharmaceuticals .
Result of Action
Piperidine derivatives have been used in the synthesis of anti-inflammatory agents, antibacterial agents, and growth inhibitors against huvec and some cancer cell lines .
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-piperidin-1-yl-benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been used as a reactant in the synthesis of anti-inflammatory agents and antibacterial agents . The compound’s interaction with enzymes such as piperidine-incorporated α-aminophosphonates suggests its potential in modulating enzyme activity and protein function . Additionally, this compound has been involved in the synthesis of fluorophores, indicating its role in biochemical assays and imaging techniques .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of piperidine, including this compound, have demonstrated growth inhibitory effects on human umbilical vein endothelial cells and certain cancer cell lines . These effects are likely mediated through alterations in cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. The compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their activity. For instance, it has been suggested that piperidine derivatives can inhibit tubulin polymerization, thereby affecting cell division and proliferation . Additionally, this compound may interact with DNA, potentially through intercalation, which can influence gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives, including this compound, can exhibit stable activity over extended periods, making them suitable for long-term biochemical assays . The degradation products of the compound may also have distinct biochemical effects, which need to be considered in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antibacterial properties . At higher doses, toxic or adverse effects may be observed. For instance, high doses of piperidine derivatives have been associated with cytotoxicity and adverse effects on cellular function . Therefore, determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization within cellular compartments can influence its activity and function. For example, the compound’s accumulation in specific organelles may enhance its interaction with target biomolecules, thereby modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is essential for its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interaction with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-piperidin-1-yl-benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with piperidine under specific conditions. One common method includes the use of a catalyst such as an acid or base to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-piperidin-1-yl-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-Methyl-4-piperidin-1-yl-benzoic acid.
Reduction: 2-Methyl-4-piperidin-1-yl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-4-piperidin-1-yl-benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-1-yl)benzaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methyl-4-(morpholin-4-yl)benzaldehyde: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
4-(Piperidin-1-yl)acetophenone: Features a ketone group instead of an aldehyde group, resulting in different reactivity.
Uniqueness
2-Methyl-4-piperidin-1-yl-benzaldehyde is unique due to the presence of both a piperidine ring and a methyl group on the benzaldehyde moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
2-methyl-4-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-13(6-5-12(11)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTIXHXNECBHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389835 | |
| Record name | 2-Methyl-4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103893-37-4 | |
| Record name | 2-Methyl-4-(piperidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




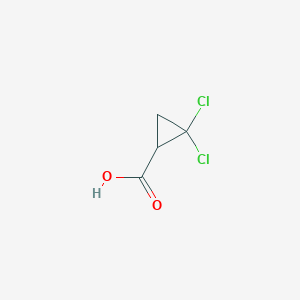
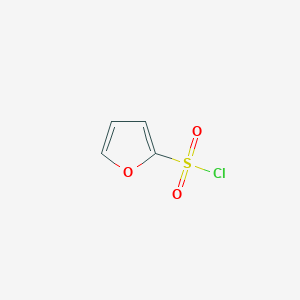
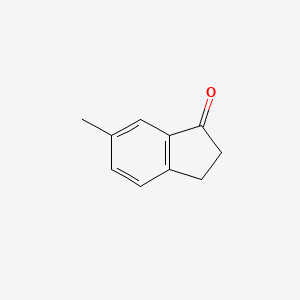

![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)
